molecular formula C22H19BrN4O5 B10901007 2-(5-bromo-2-methoxy-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide

2-(5-bromo-2-methoxy-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide

Cat. No.: B10901007
M. Wt: 499.3 g/mol
InChI Key: YYHSHVSSWXKYTQ-ZMOGYAJESA-N
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Description

2-(5-BROMO-2-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, nitrophenyl, and phenylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-BROMO-2-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Bromination: The hydrazone intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Methoxylation: The brominated intermediate undergoes methoxylation using methanol in the presence of a base like sodium methoxide.

    Phenoxy Substitution: The methoxylated intermediate is reacted with phenol in the presence of a base to form the phenoxy derivative.

    Acetamide Formation: Finally, the phenoxy derivative is reacted with phenylacetyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylacetamide groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the site of oxidation.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical modifications.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-BROMO-2-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating certain biological pathways. The presence of the nitrophenyl and hydrazone groups suggests potential interactions with cellular proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    2-(5-BROMO-2-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE: Similar compounds include other hydrazone derivatives and phenylacetamide derivatives.

    Hydrazone Derivatives: Compounds like 2-(4-NITROPHENYL)HYDRAZONO derivatives.

    Phenylacetamide Derivatives: Compounds like N-PHENYLACETAMIDE derivatives.

Uniqueness

The uniqueness of 2-(5-BROMO-2-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both electron-withdrawing (nitro, bromo) and electron-donating (methoxy) groups provides a unique electronic environment that can be exploited in various chemical and biological contexts.

Properties

Molecular Formula

C22H19BrN4O5

Molecular Weight

499.3 g/mol

IUPAC Name

2-[5-bromo-2-methoxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C22H19BrN4O5/c1-31-20-11-15(13-24-26-17-7-9-18(10-8-17)27(29)30)19(23)12-21(20)32-14-22(28)25-16-5-3-2-4-6-16/h2-13,26H,14H2,1H3,(H,25,28)/b24-13+

InChI Key

YYHSHVSSWXKYTQ-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])Br)OCC(=O)NC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])Br)OCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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